Bis(metanilic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(metanilic acid) is a chemical compound listed in the PubChem database

Analyse Des Réactions Chimiques

Bis(metanilic acid) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents and conditions used in these reactions vary depending on the desired outcome

Applications De Recherche Scientifique

Dye Synthesis

One of the primary applications of bis(metanilic acid) is in the synthesis of azo reactive dyes . A study highlighted the synthesis of symmetrical bisazo reactive dyes using 4,4'-methylene-bis-metanilic acid as a key component. These dyes were characterized by various analytical methods including nitrogen elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The resulting dyes exhibited good light fastness and wash fastness on fibers such as wool, silk, and cotton, making them suitable for textile applications .

Table 1: Properties of Synthesized Azo Reactive Dyes

| Dye Type | Light Fastness | Wash Fastness | Rubbing Fastness |

|---|---|---|---|

| Symmetrical Bisazo | Good to Excellent | Good to Excellent | Fair to Good |

Polymer Production

Bis(metanilic acid) has also been utilized in the production of molecularly imprinted polymers (MIPs) . These polymers are designed for selective recognition of specific molecules and have applications in sensors and drug delivery systems. Research demonstrated that poly(aniline-co-metanilic acid) could be synthesized through an electrochemical method, optimizing the self-assembly process for improved performance in sensor applications .

Case Study: Electrochemical Sensors

- Objective : To create a selective sensor for testosterone.

- Method : Synthesis of MIPs using bis(metanilic acid).

- Results : The sensor showed a five-fold preference for testosterone over other interferents, indicating effective selectivity .

Environmental Applications

The recycling of waste materials from quinacridone pigment production into metanilic acid has been explored as an environmentally friendly approach. This method not only reduces waste but also provides a valuable source of metanilic acid, which can be further processed into bis(metanilic acid) and utilized in various chemical syntheses .

Antimicrobial Properties

Research has indicated that bis(metanilic acid) derivatives exhibit antimicrobial properties. This characteristic makes them potential candidates for use in textiles and coatings where antimicrobial activity is desired .

Mécanisme D'action

The mechanism of action of Bis(metanilic acid) involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Comparaison Avec Des Composés Similaires

Bis(metanilic acid) can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By comparing these compounds, researchers can identify the distinct features and potential advantages of Bis(metanilic acid).

Conclusion

Bis(metanilic acid) is a versatile compound with significant potential in scientific research. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its capabilities and explore new possibilities.

Propriétés

IUPAC Name |

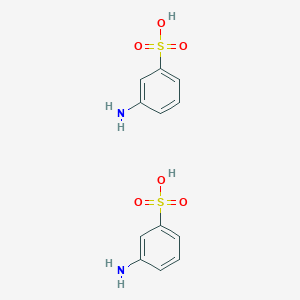

3-aminobenzenesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7NO3S/c2*7-5-2-1-3-6(4-5)11(8,9)10/h2*1-4H,7H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVURJSSEKAGEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)S(=O)(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.